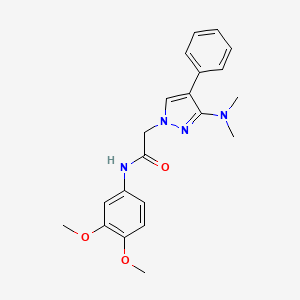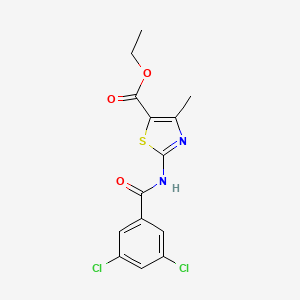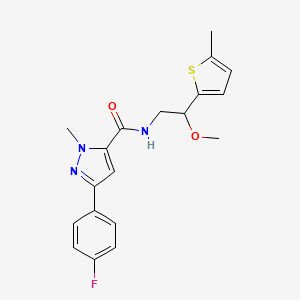![molecular formula C16H12N2OS B2890173 (3E)-3-(thiophen-2-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one CAS No. 885190-84-1](/img/structure/B2890173.png)
(3E)-3-(thiophen-2-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-(thiophen-2-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one is a useful research compound. Its molecular formula is C16H12N2OS and its molecular weight is 280.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary target of VU0605273-1 is the Kelch-like ECH Associated Protein 1 (KEAP1)-Cullin 3 (CUL3) E3-ligase complex . This complex plays a crucial role in controlling the protein levels of Nuclear factor erythroid 2-related factor 2 (NRF2) , a transcription factor that is significant in various NRF2-dependent cancers .
Mode of Action
VU0605273-1, also known as VVD-065, functions by covalently interacting with KEAP1 at a sensor cysteine residue . This interaction results in an enhanced affinity between KEAP1 and CUL3, and an increased capacity for KEAP1 mediated NRF2 degradation . High-resolution co-crystal structures have revealed that binding of VVD-065 allosterically induces a conformational change that mimics the conformation of KEAP1 when in complex with CUL3 .
Biochemical Pathways
The interaction between VU0605273-1 and the KEAP1-CUL3 complex affects the NRF2 pathway . Under normal conditions, KEAP1 acts as an oxidative sensor and facilitates the ubiquitination and subsequent degradation of NRF2 . The binding of vu0605273-1 to keap1 enhances the degradation of nrf2, thereby modulating nrf2 levels in nrf2-dependent cancers .
Pharmacokinetics
Pharmacokinetics refers to the movement of a drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion
Result of Action
The result of VU0605273-1’s action is the degradation of NRF2 . This leads to the modulation of NRF2 levels in NRF2-dependent cancers . The unprecedented mechanism of action exhibited by VU0605273-1 has been confirmed through in vitro and in vivo studies .
Action Environment
The action, efficacy, and stability of VU0605273-1 can be influenced by various environmental factors. These factors can include physical environment (such as temperature and humidity), social environment (such as stress levels), economic environment (such as access to healthcare), cultural environment (such as cultural attitudes towards health and illness), and technological environment (such as access to advanced medical technologies)
Propriétés
IUPAC Name |
(3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydropyrrolo[1,2-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2OS/c19-16-13-5-1-2-6-14(13)18-8-7-11(15(18)17-16)10-12-4-3-9-20-12/h1-6,9-10H,7-8H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLYCYIRZYOBDD-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=CC=CC=C3C(=O)N=C2C1=CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1CN2C3=CC=CC=C3C(=O)N=C2/C1=C/C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride](/img/structure/B2890090.png)
![N-(2,5-dimethoxyphenyl)-2-{[6-(pyridin-4-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2890092.png)






![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2890103.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxypiperidin-3-yl)acetic acid](/img/structure/B2890105.png)
![3-(2-methoxyphenyl)-9-(thiophen-2-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2890106.png)

![N-(2,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2890110.png)

